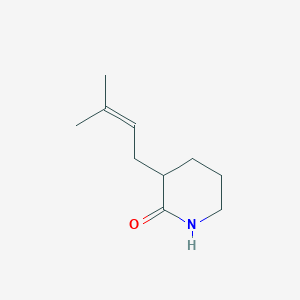

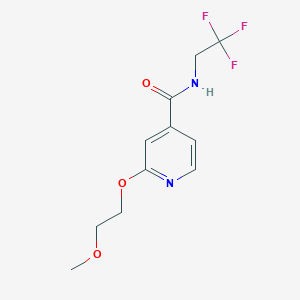

![molecular formula C20H23N5O2 B2506088 3-(2,5-dimethylbenzyl)-8-ethyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 887462-47-7](/img/structure/B2506088.png)

3-(2,5-dimethylbenzyl)-8-ethyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "3-(2,5-dimethylbenzyl)-8-ethyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione" is a derivative of imidazo[2,1-f]purinone, which is a class of compounds known for their biological activity, particularly as adenosine receptor antagonists. These compounds contain a xanthine core and have been the subject of structure-activity relationship (SAR) studies to improve their potency and hydrophilicity .

Synthesis Analysis

The synthesis of related imidazo[2,1-f]purinone derivatives has been described in the literature. For instance, 1-benzyl-3-propyl-1H,8H-imidazo[2,1-f]purine-2,4-diones, which are potent and selective A(3) adenosine receptor antagonists, have been synthesized and their SAR has been explored by evaluating the effects of substitutions at the 1-, 3-, and 8-positions . Additionally, novel routes to imidazoles, which are valuable intermediates for the synthesis of purines, have been developed, demonstrating the versatility of these compounds in synthetic chemistry .

Molecular Structure Analysis

The molecular structure of imidazo[2,1-f]purinone derivatives is crucial for their binding affinity to adenosine receptors. Docking and 3D-QSAR studies have been used to investigate the A(3) binding disposition of these compounds, which is influenced by the type and position of substituents on the xanthine core . The structural characterization of related compounds has been confirmed by various spectroscopic methods, including 1H, 13C NMR, IR, MS, and in some cases, 15N NMR, as well as by single crystal X-ray diffraction .

Chemical Reactions Analysis

The reactivity of imidazo[2,1-f]purinone derivatives with other chemical entities has been explored. For example, 3-phenyl-3-aminoquinoline-2,4-diones have been shown to react with isothiocyanates to yield novel compounds with potential biological activity . These reactions demonstrate the potential for further chemical modifications and the development of new compounds with varied biological properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazo[2,1-f]purinone derivatives, such as their acid-base properties, have been evaluated to understand their biological activity better. The dissociation constants (pKa) of these compounds have been determined by potentiometric titration and computational calculations, providing insights into their behavior in biological systems . Understanding these properties is essential for the development of compounds with desired pharmacokinetic and pharmacodynamic profiles.

Scientific Research Applications

Synthetic Biology and Unnatural Base Pairs

The molecule is noted for its role in synthetic biology, particularly in the development of unnatural base pairs beyond standard Watson-Crick base pairs. Research in this domain underscores the importance of shape complementarity, stacking ability, and hydrogen-bonding patterns for unnatural base pairs. The molecule's base pairs, recognized as ring-expanded purines and pyrimidines, meet these criteria, showcasing four non-canonical hydrogen bonds. This structural configuration allows it to act as a complementary base pair in nucleotide insertion and PCR, making it a vital component in the expanding field of synthetic biology (Saito-Tarashima & Minakawa, 2018).

Hydantoin Derivatives and Medicinal Chemistry

Additionally, the molecule is related to the hydantoin scaffold, a non-aromatic five-membered heterocycle, which is a preferred scaffold in medicinal chemistry. Hydantoins exhibit a broad range of biological and pharmacological activities in therapeutic and agrochemical applications. They are particularly significant in the chemical or enzymatic synthesis of non-natural α-amino acids and their conjugates with potential medical applications. This molecule's relation to hydantoin emphasizes its importance in drug discovery and the synthesis of important natural products and novel organic compounds as potential therapeutics (Shaikh et al., 2023).

Antioxidant Capacity and Analytical Methods

In the realm of antioxidant capacity assays, the molecule is pertinent to discussions about the ABTS/potassium persulfate decolorization assay, which is a widely used method for assessing antioxidant capacity. The complexity of the reaction pathways involved in this assay, including the formation of coupling adducts with antioxidants and subsequent oxidative degradation, highlights the molecule's relevance in understanding antioxidant mechanisms and the challenges in comparing antioxidants (Ilyasov et al., 2020).

properties

IUPAC Name |

2-[(2,5-dimethylphenyl)methyl]-6-ethyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N5O2/c1-6-23-14(4)10-24-16-17(21-19(23)24)22(5)20(27)25(18(16)26)11-15-9-12(2)7-8-13(15)3/h7-10H,6,11H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKBBLAUMSLQDAH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CN2C1=NC3=C2C(=O)N(C(=O)N3C)CC4=C(C=CC(=C4)C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2,5-dimethylbenzyl)-8-ethyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

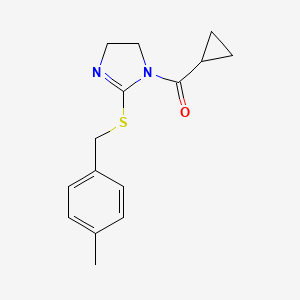

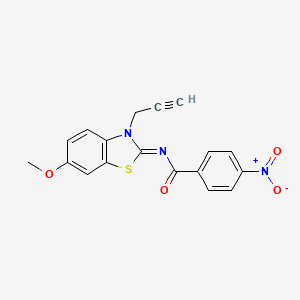

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-morpholinopyrimidine-4-carboxamide](/img/structure/B2506006.png)

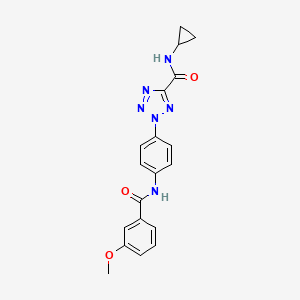

![N-(4-fluorobenzo[d]thiazol-2-yl)-3-methoxybenzamide](/img/structure/B2506010.png)

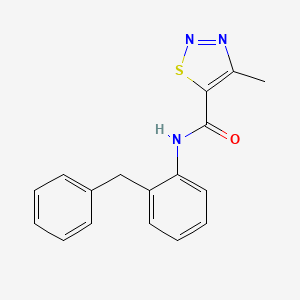

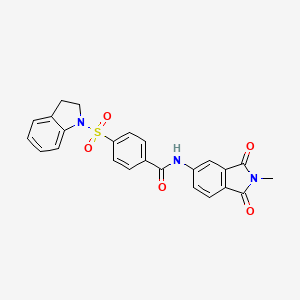

![N-[(3-methoxyphenyl)methyl]-2-{[11-(4-methylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B2506015.png)

![1-(2,4-difluorophenyl)-3-phenyl-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2506016.png)

![4-[(Dimethylsulfamoylamino)methyl]-1-(4-methoxyphenyl)-2-oxopyrrolidine](/img/structure/B2506020.png)

![6-[[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2506028.png)